

An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile

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Compound of Interest

Compound Name: 2-Amino-5-methyl-3-thiophenecarbonitrile

Cat. No.: B129202

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methyl-3-thiophenecarbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.^[1] Its thiophene core, substituted with an amine, a methyl group, and a nitrile moiety, provides a versatile scaffold for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, intended for researchers and professionals in the fields of drug discovery and organic synthesis.

Molecular Structure and Properties

2-Amino-5-methyl-3-thiophenecarbonitrile is a substituted thiophene with the chemical formula $C_6H_6N_2S$. Its structure features a central five-membered thiophene ring. An amino group ($-NH_2$) is attached at the C2 position, a cyano group ($-C\equiv N$) at the C3 position, and a methyl group ($-CH_3$) at the C5 position.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-methyl-3-thiophenecarbonitrile** is presented in the table below. This data is essential for its handling, purification, and use in synthetic protocols.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ S	[2][3]
Molecular Weight	138.19 g/mol	[2][3]
CAS Number	138564-58-6	[2]
Appearance	Light yellow to brown powder/crystal	[2]
Melting Point	101-105 °C	[2]
Boiling Point	318.5 ± 42.0 °C (Predicted)	
Density	1.26 ± 0.1 g/cm ³ (Predicted)	
Solubility	Soluble in methanol	

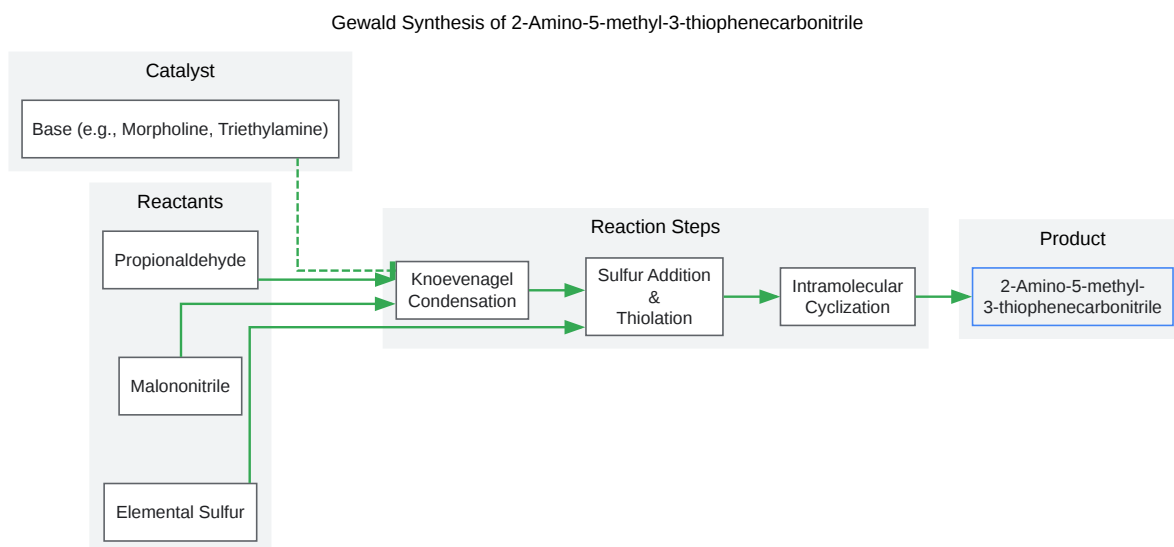
Synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile

The primary and most efficient method for the synthesis of **2-Amino-5-methyl-3-thiophenecarbonitrile** is the Gewald reaction. This multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.

The Gewald Reaction: An Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4][5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

The logical workflow of the Gewald synthesis for **2-Amino-5-methyl-3-thiophenecarbonitrile** is depicted below:



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Caption: Workflow of the Gewald reaction for synthesizing **2-Amino-5-methyl-3-thiophenecarbonitrile**.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of **2-Amino-5-methyl-3-thiophenecarbonitrile** via the Gewald reaction, based on general procedures for 2-aminothiophene synthesis.

Materials:

- Propionaldehyde
- Malononitrile

- Elemental Sulfur
- Morpholine (or another suitable base like triethylamine)
- Ethanol (or Methanol)
- Water
- Ice

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.0 eq), propionaldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
- **Addition of Catalyst:** To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.
- **Reaction:** The reaction mixture is then heated to a gentle reflux (approximately 50-60 °C) and maintained for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-water.
- **Isolation:** The precipitated solid product is collected by vacuum filtration.
- **Purification:** The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield **2-Amino-5-methyl-3-thiophenecarbonitrile** as a crystalline solid.

Spectroscopic and Crystallographic Data

Accurate characterization of **2-Amino-5-methyl-3-thiophenecarbonitrile** is crucial for quality control and for confirming its identity in subsequent synthetic steps. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **2-Amino-5-methyl-3-thiophenecarbonitrile** is not readily available in the searched literature, data for the closely related compound, 2-Amino-4,5-dimethylthiophene-3-carbonitrile, can provide valuable insights into the expected chemical shifts.

Expected ^1H NMR Data (in CDCl_3):

- A singlet for the methyl protons ($-\text{CH}_3$) is expected around δ 2.0-2.5 ppm.
- A broad singlet for the amine protons ($-\text{NH}_2$) is anticipated in the region of δ 4.5-5.5 ppm.
- A singlet for the proton on the thiophene ring (at C4) would likely appear in the aromatic region, estimated around δ 6.0-7.0 ppm.

Expected ^{13}C NMR Data (in CDCl_3): Based on the structure and data from similar compounds, the following approximate chemical shifts are expected:

- $-\text{CH}_3$: ~12-15 ppm
- C3 ($-\text{C}-\text{C}\equiv\text{N}$): ~90-95 ppm
- $-\text{C}\equiv\text{N}$: ~115-120 ppm
- C4: ~115-120 ppm
- C5 ($-\text{C}-\text{CH}_3$): ~130-135 ppm
- C2 ($-\text{C}-\text{NH}_2$): ~155-160 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-Amino-5-methyl-3-thiophenecarbonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3450 - 3250	N-H	Asymmetric and symmetric stretching
2950 - 2850	C-H (methyl)	Stretching
2230 - 2210	C≡N (nitrile)	Stretching
1650 - 1580	N-H	Bending
~1550	C=C (thiophene ring)	Stretching

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

- Expected Molecular Ion Peak (M⁺): m/z = 138.03 (for C₆H₆N₂S)

Crystallographic Data

As of the latest literature search, specific crystallographic data (e.g., CIF files) for **2-Amino-5-methyl-3-thiophenecarbonitrile** has not been publicly deposited or published. In contrast, its derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (known as ROY), is well-known for its extensive polymorphism and has been extensively studied by X-ray crystallography.

Applications in Drug Development

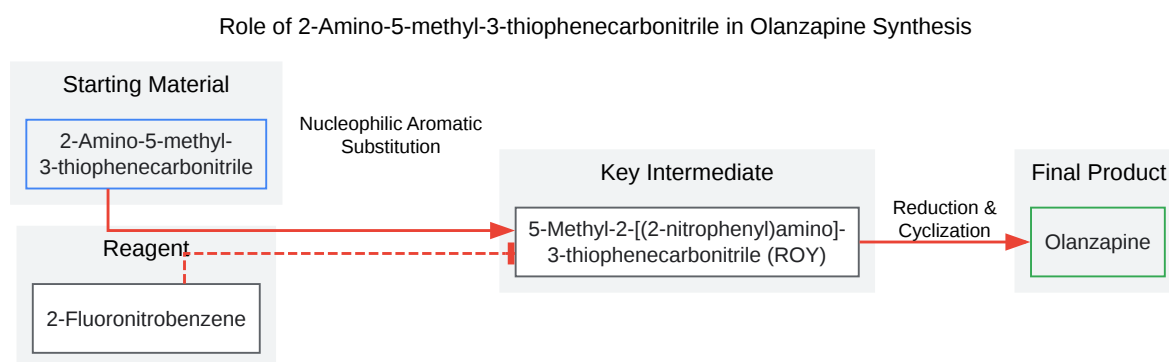
The primary and most well-documented application of **2-Amino-5-methyl-3-thiophenecarbonitrile** is as a pivotal intermediate in the multi-step synthesis of Olanzapine.

Role in Olanzapine Synthesis

The synthesis of Olanzapine involves the initial formation of **2-Amino-5-methyl-3-thiophenecarbonitrile** via the Gewald reaction. The amino group of this intermediate is then reacted with 2-fluoronitrobenzene to form 5-Methyl-2-[(2-nitrophenyl)amino]-3-

thiophenecarbonitrile. Subsequent reduction of the nitro group and cyclization leads to the thienobenzodiazepine core of Olanzapine.

The logical relationship of **2-Amino-5-methyl-3-thiophenecarbonitrile** as a precursor in this synthetic pathway is illustrated below.



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Caption: The synthetic progression from **2-Amino-5-methyl-3-thiophenecarbonitrile** to Olanzapine.

Biological Activity and Signaling Pathways

As a chemical intermediate, **2-Amino-5-methyl-3-thiophenecarbonitrile** is not intended for direct biological application and, consequently, there is no available literature detailing its interaction with specific biological targets or its involvement in signaling pathways. Its significance lies in its role as a precursor to pharmacologically active compounds.

Conclusion

2-Amino-5-methyl-3-thiophenecarbonitrile is a valuable and versatile chemical intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Olanzapine. The Gewald reaction provides an efficient and straightforward route for its preparation. This guide has summarized the key data regarding its structure, properties, and synthesis, providing a foundational resource for researchers and professionals working with

this important compound. Further research to fully characterize its spectroscopic properties and explore its potential in the synthesis of other novel compounds is warranted.

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